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Compound of Interest

Compound Name:
3-Bromo-5-iodo-2-methoxypyridin-

4-amine

CAS No.: 1227268-98-5

Cat. No.: B577557

Get Quote

The pyridine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of

pharmaceuticals and bioactive compounds. Its unique electronic properties and ability to

engage in hydrogen bonding make it a privileged structure in drug design. Specifically, highly

substituted pyridines, such as 3-Bromo-5-iodo-2-methoxypyridin-4-amine, are invaluable as

versatile intermediates. The strategic placement of bromo, iodo, methoxy, and amino groups on

the pyridine ring provides multiple reactive handles for further chemical modification. This

allows for the systematic exploration of chemical space through cross-coupling reactions,

nucleophilic substitutions, and other transformations, making it a highly sought-after building

block for constructing complex molecular architectures in drug discovery programs.

This guide provides a comprehensive overview of a robust and logical synthetic pathway to 3-
Bromo-5-iodo-2-methoxypyridin-4-amine, designed for researchers and scientists in organic

synthesis and drug development. The pathway is developed from fundamental principles of

heterocyclic chemistry, drawing upon established methodologies for the selective halogenation

of activated pyridine systems.
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Retrosynthetic Analysis: A Strategic Deconstruction
A logical retrosynthetic analysis of the target molecule, 3-Bromo-5-iodo-2-methoxypyridin-4-
amine (I), reveals a straightforward pathway originating from a commercially available

precursor. The primary disconnections are the carbon-halogen bonds, which can be formed via

electrophilic aromatic substitution.

The analysis suggests that the iodo and bromo groups can be installed sequentially onto a pre-

existing 2-methoxypyridin-4-amine (IV) core. This precursor is commercially available and

possesses a highly activated ring system, making it an ideal starting point for the synthesis.
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2-Methoxypyridin-4-amine (IV) N-Bromosuccinimide (NBS)
Acetonitrile (CH3CN) 3-Bromo-2-methoxypyridin-4-amine (III)

 Step 1:
Bromination N-Iodosuccinimide (NIS)

Acetonitrile (CH3CN) 3-Bromo-5-iodo-2-methoxypyridin-4-amine (I)

 Step 2:
Iodination
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Caption: Overall workflow for the synthesis of the target compound.

Part 1: Synthesis of 3-Bromo-2-methoxypyridin-4-
amine (III)
Causality and Experimental Choices
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The initial step is the regioselective bromination of 2-methoxypyridin-4-amine (IV).[1] The

pyridine ring is highly activated by the electron-donating amino and methoxy groups, making it

susceptible to electrophilic substitution. N-Bromosuccinimide (NBS) is the reagent of choice for

this transformation. NBS is a mild and efficient source of electrophilic bromine (Br⁺), which

minimizes the risk of over-bromination or other side reactions that can occur with harsher

reagents like liquid bromine (Br₂).[2][3] Acetonitrile is selected as the solvent due to its ability to

dissolve the starting material and its relative inertness under the reaction conditions. The

reaction proceeds readily at room temperature, reflecting the high reactivity of the substrate.

Detailed Experimental Protocol
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-

methoxypyridin-4-amine (5.0 g, 40.3 mmol).

Solvent Addition: Add acetonitrile (100 mL) to the flask and stir the mixture at room

temperature until the starting material is fully dissolved.

Reagent Addition: To the stirred solution, add N-bromosuccinimide (NBS) (7.17 g, 40.3

mmol) portion-wise over 15 minutes. An exotherm may be observed.

Reaction Monitoring: Stir the reaction mixture at room temperature for 12-18 hours. Monitor

the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to

remove the solvent.

Purification: Dissolve the resulting residue in ethyl acetate and wash with a saturated

aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine

wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

Purify the crude product by column chromatography on silica gel (eluting with a gradient of

ethyl acetate in hexanes) to yield 3-Bromo-2-methoxypyridin-4-amine as a solid.
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Causality and Experimental Choices
The second step involves the iodination of the 3-bromo-2-methoxypyridin-4-amine (III)

intermediate at the C5 position. The ring remains activated, directing the incoming electrophile

to the only remaining unsubstituted activated position. N-Iodosuccinimide (NIS) is employed as

the iodinating agent. Similar to NBS, NIS is a mild and convenient source of electrophilic iodine

(I⁺), providing controlled iodination.[4] The reaction mechanism is analogous to the preceding

bromination step. Acetonitrile is again used as the solvent for its compatibility with the reactants

and conditions.

Detailed Experimental Protocol
Reaction Setup: In a 250 mL round-bottom flask, dissolve the 3-Bromo-2-methoxypyridin-4-

amine (III) (6.0 g, 29.5 mmol) obtained from the previous step in acetonitrile (120 mL).

Reagent Addition: Add N-iodosuccinimide (NIS) (7.3 g, 32.5 mmol) to the solution in one

portion at room temperature.

Reaction Conditions: Stir the reaction mixture at room temperature for 24 hours. Protect the

reaction from light to prevent NIS decomposition.

Reaction Monitoring: Monitor the reaction for the disappearance of the starting material using

TLC or LC-MS.

Work-up and Purification: Once the reaction is complete, remove the acetonitrile under

reduced pressure. The work-up and purification procedure is similar to the bromination step.

The crude residue is purified by silica gel column chromatography (eluting with a mixture of

ethyl acetate and petroleum ether) to afford the final product, 3-Bromo-5-iodo-2-
methoxypyridin-4-amine (I), as a solid.[3]

Data Summary
The following table summarizes key quantitative data for the starting material, intermediate,

and final product.
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To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Conclusion
The described two-step synthesis provides a reliable and scalable pathway to 3-Bromo-5-
iodo-2-methoxypyridin-4-amine, a key intermediate for pharmaceutical research. The

methodology relies on a sequential, regioselective halogenation of a commercially available,

activated pyridine precursor. The use of mild halogenating agents like NBS and NIS ensures

high efficiency and control over the reaction, making this protocol well-suited for laboratory and

potential pilot-scale production. This guide provides the necessary technical detail and

chemical rationale to empower researchers in their synthetic endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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